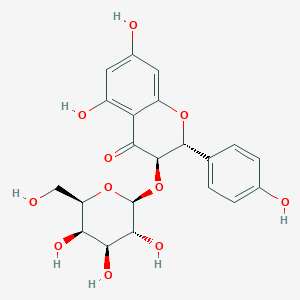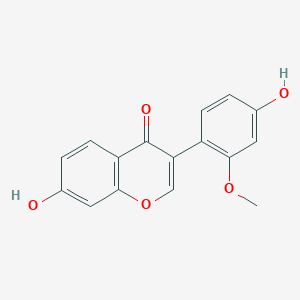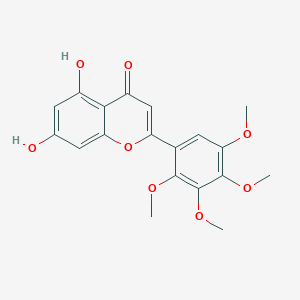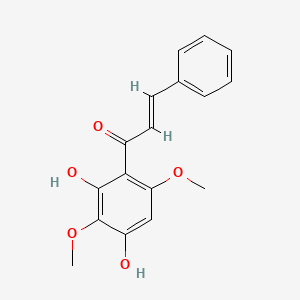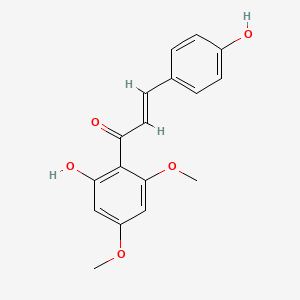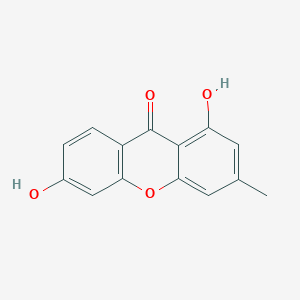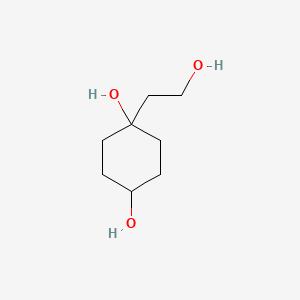
Rengyol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rengyol, also known as Cleroindicin A, is a natural alcohol compound . It is an inhibitor of emesis induced by copper sulfate pentahydrate . The molecular formula of this compound is C8H16O3 .
Synthesis Analysis
Cyanohydrins of O-protected 4-hydroxycyclohexanones are excellent starting compounds for the synthesis of this compound . The cyano group of the O-benzyl derivative is first converted into the corresponding aldehyde, which via Wittig olefination led to the vinyl compound .Molecular Structure Analysis
The molecular weight of this compound is 160.21 . The 13C NMR spectrum of this compound exhibited three signals assignable to the carbon substituted with an oxygen .Scientific Research Applications
Structure and Stereochemistry : Rengyol is a nonaromatic phenylethanoid natural product isolated from Forsythia suspensa. Its stereostructure was determined through synthetic means, involving reactions like the Reformatsky reaction and IAH reduction (Endo, Seya, & Hikino, 1987).
Isolation from Various Sources : this compound has been isolated from different plant sources such as Halleria lucida and Clerodendrum trichotomum, demonstrating its presence in a variety of botanical species (Abdullahi, Nyandat, Galeffi, Messana, Nicoletti, & Bettolo, 1986); (Xu, Wang, Ha, & Shi, 2014).
Biological Activity : Studies have shown that rengyolone, a derivative of this compound, exhibits anti-inflammatory activity by inhibiting nitric oxide production and down-regulating NF-kappaB and p38 MAP kinase activity in LPS-stimulated RAW 264.7 cells (Kim, Kim, Baek, Lee, Kim, Kwon, & Lee, 2006).
Synthesis and Derivatives : There has been significant research into the chemoenzymatic synthesis of this compound and its derivatives, contributing to a better understanding of its chemical properties and potential applications (Soriente, Rocca, Sodano, & Trincone, 1997).
Pharmacological Effects : Rengyolone, isolated from Eurya emarginata, has been shown to inhibit melanin synthesis in melan-a cells and could be a potential skin-whitening agent (Kim, Jeong, Hwang, Lee, & Lee, 2014).
Therapeutic Applications : Rengyolone has also been studied for its anti-inflammatory effects in an animal model of hepatitis, indicating its potential therapeutic applications (Lee, Hyun, & Kang, 2019).
Mechanism of Action : Another study on rengyolone found that it inhibits MDC/CCL22 expression and the STAT1 signaling pathway induced by interferon-y in HaCaT keratinocytes, suggesting a mechanism for its anti-inflammatory action (Kang, Kang, Han, Kang, & Yoo, 2012).
Safety and Hazards
Rengyol is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
Mechanism of Action
Target of Action
Rengyol, also known as Cleroindicin A, is a natural alcohol compound . The primary target of this compound is the emetic response induced by copper sulfate pentahydrate . It acts as an inhibitor, reducing the occurrence of emesis or vomiting .
Mode of Action
It is known to interact with the emetic response pathway, specifically inhibiting the emesis induced by copper sulfate pentahydrate This suggests that this compound may interact with receptors or enzymes involved in this pathway, altering their function and reducing the emetic response
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of the emetic response induced by copper sulfate pentahydrate . This suggests that this compound may have potential therapeutic applications in conditions where controlling emesis is beneficial.
properties
IUPAC Name |
1-(2-hydroxyethyl)cyclohexane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORTZAXDSRCIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


